molecular formula C16H14 B14672414 (4-Phenyl-1-butynyl)benzene CAS No. 40164-53-2

(4-Phenyl-1-butynyl)benzene

Cat. No.: B14672414
CAS No.: 40164-53-2
M. Wt: 206.28 g/mol
InChI Key: KEHVCLMKULWAAN-UHFFFAOYSA-N
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Description

Significance of Aryl Alkyne Architectures in Organic Synthesis and Functional Materials

The significance of aryl alkynes in organic synthesis is vast and continually expanding. The carbon-carbon triple bond, or alkyne functional group, is a hub of reactivity, participating in a diverse range of chemical transformations. uni.lu These reactions, including additions, cycloadditions, and metal-catalyzed cross-couplings, allow for the construction of intricate molecular architectures from simpler precursors. sigmaaldrich.comorgsyn.org For instance, the Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl halide, is a cornerstone method for creating carbon-carbon bonds and synthesizing a variety of substituted aryl alkynes. nih.govspectrabase.com Furthermore, the acidity of the terminal alkyne proton provides a handle for functionalization through the formation of acetylide anions, which are potent nucleophiles. ncats.iolibretexts.org This reactivity is crucial in the synthesis of natural products, pharmaceuticals, and agrochemicals. nih.govnih.gov

In the realm of functional materials, aryl alkynes are prized for their rigid, linear structures and extended π-conjugated systems. These characteristics are exploited in the design of organic semiconductors, conducting polymers like polyacetylenes, and advanced materials with unique optical and electronic properties. nih.govyoutube.com The delocalized π-electrons in aryl alkynes can facilitate charge transport, making them suitable for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The ability to tune their electronic properties through the introduction of different substituents on the aromatic ring further enhances their versatility in materials science. nih.gov

Historical Trajectories of Alkyne Chemistry and Aryl Alkyne Development

The study of alkynes dates back to the 19th century with the discovery of acetylene (B1199291) (ethyne) by Edmund Davy in 1836. sigmaaldrich.comresearchgate.net However, it was the work of chemists like Walter Reppe in the mid-20th century that truly unlocked the synthetic potential of alkynes, particularly through metal-catalyzed reactions like alkyne cyclotrimerization to form benzene (B151609) derivatives. chemicalbook.com This laid the groundwork for the development of a rich and diverse field of alkyne chemistry.

The development of methods for synthesizing aryl alkynes has been a significant area of research. Early methods often involved harsh reaction conditions. A major breakthrough came with the advent of transition-metal-catalyzed cross-coupling reactions in the latter half of the 20th century. spectrabase.com The aforementioned Sonogashira coupling, reported in 1975, revolutionized the synthesis of aryl alkynes by providing a mild and highly efficient method. nih.gov Since then, numerous advancements have been made, including the development of copper-free Sonogashira protocols and other novel catalytic systems to further improve the efficiency, substrate scope, and environmental friendliness of aryl alkyne synthesis. These developments have made a vast array of substituted aryl alkynes readily accessible for research and industrial applications.

Scope and Research Imperatives for (4-Phenyl-1-butynyl)benzene Investigations

This compound, also known as but-3-ynylbenzene, is an internal aryl alkyne that presents a unique platform for chemical investigation. Its structure, featuring a phenyl group at each end of a four-carbon chain containing a triple bond, offers opportunities to study the electronic communication between the two aromatic rings through the alkyne linker.

Current research on this compound and related structures focuses on several key areas. One significant area is the exploration of its conformational landscape. Studies using resonance-enhanced two-photon ionization and UV-UV hole-burning spectroscopy have identified two primary low-energy conformations of the similar molecule 4-phenyl-1-butyne (B98611): an anti and a gauche form, where the acetylenic group is positioned relative to the phenyl ring. spectrabase.com These conformations exhibit distinct spectroscopic signatures, with their S1<--S0 origins observed at 37620 cm⁻¹ and 37617 cm⁻¹, respectively. spectrabase.com Understanding the conformational preferences is crucial as it can influence the material's properties and reactivity.

The reactivity of the alkyne bond in this compound is another major research focus. For instance, it can participate in cycloaddition reactions, which are powerful tools for constructing complex cyclic molecules. sigmaaldrich.com The reaction of the related 4-phenyl-1-butyne with α-imino esters to yield β,γ-alkynyl α-amino acid derivatives highlights the synthetic utility of this class of compounds. Furthermore, its reaction with aldehydes, such as 2-naphthaldehyde, to form chiral propargylic alcohols demonstrates its potential in asymmetric synthesis.

Future research imperatives for this compound include its potential application in materials science. The rigid-rod like structure imparted by the alkyne unit, combined with the two terminal phenyl groups, makes it an interesting candidate for the construction of novel organic electronic materials. Investigations into its photophysical properties, such as fluorescence and phosphorescence, could reveal its suitability for use in OLEDs or as a molecular sensor. Moreover, its incorporation into larger conjugated systems and polymers could lead to the development of new materials with tailored electronic and optical properties for a variety of advanced applications.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 16520-62-0
Molecular Formula C₁₀H₁₀ sigmaaldrich.comorgsyn.org
Molecular Weight 130.19 g/mol orgsyn.org
Boiling Point 189-190 °C orgsyn.org
Density 0.926 g/mL at 25 °C orgsyn.org
Refractive Index (n20/D) 1.5120 orgsyn.org

Table 2: Spectroscopic Data for the Related Compound 4-Phenyl-1-butyne

Spectroscopic TechniqueKey ObservablesReference
¹H NMR Multiplet at ~6 ppm (alkenyl H of starting material for synthesis), Doublet at ~1.6 ppm (product of hydrochlorination) nih.gov
Resonance-Enhanced Two-Photon Ionization (R2PI) S1<--S0 origin for gauche conformer: 37617 cm⁻¹; S1<--S0 origin for anti conformer: 37620 cm⁻¹ spectrabase.com
UV-UV Hole-Burning Spectroscopy Confirmed the presence of two distinct conformers in the molecular expansion. spectrabase.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

40164-53-2

Molecular Formula

C16H14

Molecular Weight

206.28 g/mol

IUPAC Name

4-phenylbut-1-ynylbenzene

InChI

InChI=1S/C16H14/c1-3-9-15(10-4-1)13-7-8-14-16-11-5-2-6-12-16/h1-6,9-12H,7,13H2

InChI Key

KEHVCLMKULWAAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC#CC2=CC=CC=C2

Origin of Product

United States

Mechanistic Elucidation of 4 Phenyl 1 Butynyl Benzene Formation

Detailed Reaction Pathway Investigations for Aryl Alkyne Synthesis

The formation of (4-Phenyl-1-butynyl)benzene is a classic example of a C(sp)-C(sp) bond formation. Several named reactions have been developed to achieve this transformation, with the Glaser-Hay coupling being the most direct route for symmetrical diynes. synarchive.comorganic-chemistry.org Other significant reactions in aryl alkyne synthesis, such as the Cadiot-Chodkiewicz and Sonogashira couplings, primarily yield unsymmetrical products but provide essential context for the mechanistic principles of copper and palladium catalysis in alkyne transformations. wikipedia.orgwikipedia.org

The Glaser-Hay coupling is an aerobic, copper-catalyzed dimerization of terminal alkynes. synarchive.com In the synthesis of this compound, two molecules of phenylacetylene (B144264) are coupled in the presence of a copper(I) salt, an amine base (often a chelating amine like N,N,N',N'-tetramethylethylenediamine, TMEDA), and an oxidant, typically molecular oxygen from the air. synarchive.comwikipedia.org The Hay modification of the original Glaser coupling introduced the use of a chelating diamine ligand, which accelerates the reaction and improves the solubility of the copper catalyst. synarchive.comorganic-chemistry.org

The Cadiot-Chodkiewicz coupling provides a pathway to unsymmetrical diynes by reacting a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of an amine base. wikipedia.orgalfa-chemistry.comorganic-chemistry.org While not a direct route to symmetrical this compound, its mechanism shares the crucial step of copper(I) acetylide formation. alfa-chemistry.com

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is fundamental for creating unsymmetrical aryl alkynes and is not used for homocoupling, as that is considered an undesirable side reaction. wikipedia.org

Table 1: Comparison of Key Aryl Alkyne Coupling Reactions
ReactionReactantsCatalyst(s)Typical ProductRelevance to this compound
Glaser-Hay CouplingTerminal Alkyne + Terminal AlkyneCu(I) Salt (e.g., CuCl), Amine Base (e.g., TMEDA), O₂Symmetrical DiynePrimary pathway via homocoupling of phenylacetylene. synarchive.comwikipedia.org
Cadiot-Chodkiewicz CouplingTerminal Alkyne + 1-HaloalkyneCu(I) Salt (e.g., CuBr)Unsymmetrical DiyneIllustrates core Cu-acetylide reactivity. wikipedia.orgalfa-chemistry.com
Sonogashira CouplingTerminal Alkyne + Aryl/Vinyl HalidePd Complex + Cu(I) Co-catalystUnsymmetrical Aryl/Vinyl AlkyneHomocoupling is a known side reaction to be avoided. wikipedia.org

Characterization of Catalytic Cycles and Transient Intermediates

The mechanism of the Glaser-Hay coupling has been the subject of extensive investigation, with a consensus pathway involving a copper(I)/copper(II) catalytic cycle. The reaction initiates with the deprotonation of the terminal alkyne (phenylacetylene) by a base, followed by coordination to a Cu(I) center to form a copper(I) acetylide intermediate. wikipedia.orgalfa-chemistry.com

The proposed catalytic cycle for the Glaser-Hay reaction proceeds as follows:

Formation of Copper(I) Acetylide: The terminal alkyne reacts with the Cu(I) catalyst in the presence of an amine base to form a copper(I) acetylide species. The base facilitates the deprotonation of the acidic acetylenic proton.

Oxidation: The copper(I) acetylide is oxidized to a copper(II) species. In the Hay modification, molecular oxygen serves as the terminal oxidant, regenerating the active catalyst. wikipedia.org

Dimerization and Reductive Elimination: Two copper(II) acetylide intermediates are proposed to dimerize. A key proposal by Bohlmann and coworkers suggests the formation of a dinuclear copper(II) acetylide species. nih.govub.edu From this dinuclear complex, a bimetallic reductive elimination occurs, forming the C(sp)-C(sp) bond of the 1,3-diyne product and regenerating two equivalents of the Cu(I) catalyst. ub.edu

Recent electrochemical studies have provided evidence supporting a dinuclear Cu(I) complex as a key catalytic entity, lending weight to the Bohlmann model over mononuclear pathways. nih.govrsc.org The exact nature of the intermediates can vary depending on the solvent and ligands used. For instance, investigations into the aqueous Glaser-Hay reaction suggest it may proceed through a different mechanism that does not involve a dicopper intermediate. nih.gov

Table 2: Key Intermediates in the Proposed Glaser-Hay Catalytic Cycle
IntermediateDescriptionRole in Cycle
Copper(I) AcetylideA complex formed between the deprotonated alkyne and a Cu(I) center.The initial activated alkyne species.
Copper(II) AcetylideFormed upon oxidation of the Cu(I) acetylide.Precursor to the C-C bond formation step.
Dinuclear Copper(II) ComplexA dimeric species containing two Cu(II) centers bridged by acetylide ligands. ub.eduFacilitates the reductive elimination to form the diyne. ub.edu

Kinetic Studies and Rate Law Determination for Coupling Reactions

Kinetic studies provide quantitative insight into reaction mechanisms by identifying the rate-determining step and the dependence of the reaction rate on reactant concentrations. For the Glaser-Hay coupling, early studies reported second-order kinetics, with the rate-limiting step proposed to be the formation of a dicopper(II)-diacetylide complex. nih.gov

More recent kinetic profiling of the Glaser-Hay homocoupling of phenylacetylene using Raman spectroscopy has indicated a second-order dependence on the concentrations of both the copper catalyst and the phenylacetylene substrate. researchgate.net This suggests that the rate-determining step involves both species, which is consistent with the formation of a copper-alkyne complex prior to or during the slowest step of the reaction.

Conversely, other studies under different conditions (preparatory scale, room temperature, oxygen uptake from air) have found the reaction to follow zero-order kinetics with respect to the alkyne. rsc.org In this case, the rate-limiting step was suggested to be the oxidation of the copper(I) species by oxygen, which must occur before the alkyne can coordinate. rsc.org This highlights the sensitivity of the reaction kinetics and the rate-determining step to the specific reaction conditions, such as catalyst loading and oxygen supply.

Kinetic investigations using in situ Raman spectroscopy for a Cu(I)/Cu(II) synergistic homocoupling system concluded that the Cu(I) species participates in the rate-determining step, while the C-C bond formation involving Cu(II) is a fast step. acs.org

Table 3: Summary of Kinetic Findings for Glaser-Hay Type Couplings
Study TypeObservationProposed Rate-Determining Step (RDS)Reference
Classical Kinetic StudySecond-order kinetics.Formation of a dicopper(II)-diacetylide complex. nih.gov
Raman SpectroscopySecond-order dependence on [Cu] and [Phenylacetylene].Involves both copper and alkyne in the RDS. researchgate.net
13C NMR & UV/Vis SpectroscopyZero-order kinetics with respect to the alkyne.Oxidation of Cu(I) by oxygen. rsc.org
In situ Raman (Cu(I)/Cu(II) system)Cu(I) participates in the RDS.C-H activation involving Cu(I). acs.org

Computational Chemistry Approaches to Reaction Mechanism Modeling

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms at the molecular level. DFT calculations allow researchers to model the geometries of reactants, intermediates, and transition states, and to calculate the associated energy changes throughout the reaction pathway. researchgate.netchemmethod.com

For the Glaser-Hay reaction, DFT studies have been used to formulate detailed mechanisms, including a Cu(I)/Cu(III)/Cu(II)/Cu(I) catalytic cycle. researchgate.net These calculations can explain the activation of molecular oxygen by Cu(I) species and have found relatively low activation energies for the proposed steps, supporting the viability of the formulated mechanism. researchgate.net

In the related Eglinton coupling (a stoichiometric homocoupling using Cu(II) salts), DFT modeling of the reaction with phenylacetylene indicated that the reaction proceeds through the dimerization of copper(II) alkynyl complexes followed by a bimetallic reductive elimination, avoiding the formation of free alkynyl radicals. ub.edu The calculations also demonstrated that the rate-limiting step is the deprotonation of the alkyne, which aligns with experimental observations that more acidic alkynes react faster. ub.edu

Computational modeling has also been extensively applied to other aryl alkyne syntheses. For the Sonogashira reaction, DFT has been used to model the entire catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. nih.govresearchgate.net These studies have confirmed that for the reaction between bromobenzene (B47551) and phenylacetylene, the oxidative addition step is rate-determining. nih.gov Such computational approaches provide deep mechanistic insights that complement experimental findings and guide the development of more efficient catalytic systems. chemmethod.comresearchgate.net

Derivatives and Structural Analogs of 4 Phenyl 1 Butynyl Benzene

Directed Synthesis of Substituted (4-Phenyl-1-butynyl)benzene Analogs

The synthesis of substituted analogs of this compound is achieved through strategic functionalization of its core components: the terminal aromatic moieties and the internal butyne linker. These modifications allow for the creation of a diverse library of compounds with tailored properties.

The phenyl rings within the aryl butyne scaffold are amenable to a variety of chemical transformations, allowing for the introduction of a wide array of functional groups. Transition-metal-catalyzed cross-coupling reactions are particularly powerful tools for this purpose. For instance, palladium-catalyzed reactions such as the Sonogashira, Suzuki, and Stille couplings can be employed to attach new aryl, vinyl, or alkyl groups to the aromatic rings, typically starting from a halogenated this compound precursor. researchgate.net These methods are valued for their efficiency and broad functional group tolerance. researchgate.netrsc.org

Furthermore, classical electrophilic aromatic substitution reactions, including nitration, halogenation, and Friedel-Crafts acylation, can be used to directly introduce functional groups onto the phenyl rings. The directing effects of any existing substituents will govern the position of the new group. Subsequent chemical modifications of these newly introduced groups, such as the reduction of a nitro group to an amine or the oxidation of an alkyl group, further expand the range of accessible derivatives. This strategic functionalization is key to manipulating the electronic properties of the molecule, which in turn influences its reactivity and physical characteristics.

Table 1: Selected Methods for Aromatic Functionalization in Aryl Butyne Systems

Reaction Type Reagents & Catalyst Substrate Example Product Type
Sonogashira Coupling Terminal Alkyne, Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst, Base Bromo-substituted Aryl Butyne Aryl-alkynyl substituted Aryl Butyne
Suzuki Coupling Arylboronic Acid, Pd catalyst (e.g., Pd(OAc)₂), Base Iodo-substituted Aryl Butyne Biaryl-substituted Aryl Butyne
Nitration HNO₃, H₂SO₄ This compound Nitro-substituted derivative
Halogenation Br₂, FeBr₃ This compound Bromo-substituted derivative

Altering the length and substitution of the alkynyl chain that connects the two phenyl rings is another critical strategy for creating structural analogs. Homologs of the butynyl system, such as pentynyl or hexynyl linkers, can be synthesized to vary the distance and geometric relationship between the aromatic moieties. The synthesis of these longer-chain analogs typically involves coupling reactions between a suitable phenyl-terminated alkyne and a phenyl-containing alkyl halide of the desired length, often via nucleophilic substitution by an acetylide anion.

Exploration of Key this compound Derivatives

Specific derivatives of this compound have been targeted for their potential in various applications, necessitating the development of precise synthetic routes to access these complex structures.

The synthesis of 1-(Methoxymethoxy)-2-(4-phenyl-1-butynyl)benzene highlights a common strategy involving the construction of a complex molecule from simpler, functionalized precursors. The key intermediate for this target is its phenolic precursor, 2-(4-phenyl-1-butynyl)phenol.

A plausible synthetic pathway to this phenolic intermediate involves a palladium-catalyzed Sonogashira cross-coupling reaction. This would typically couple a protected 2-halophenol, such as 1-iodo-2-(methoxymethoxy)benzene, with 4-phenyl-1-butyne (B98611). The methoxymethyl (MOM) ether serves as a robust protecting group for the phenol (B47542) during the coupling reaction. Following the successful formation of the carbon-carbon bond, the MOM group can be selectively removed under acidic conditions to liberate the free phenol, yielding 2-(4-phenyl-1-butynyl)phenol.

In the final step, the phenolic precursor is reprotected with a MOM group to yield the target compound. This is achieved by treating 2-(4-phenyl-1-butynyl)phenol with methoxymethyl chloride (MOMCl) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), in an anhydrous solvent. This sequence of protection, coupling, deprotection, and reprotection allows for the precise construction of the desired molecule.

Fusing a pyrimidine (B1678525) ring to one of the aromatic moieties of the this compound core creates a new class of heterocyclic compounds with potential applications in materials science and as scaffolds in medicinal chemistry. core.ac.uk The synthesis of these fused systems generally relies on cyclization reactions of appropriately substituted precursors. yu.edu.jo

A common approach begins with the synthesis of a this compound derivative that contains two reactive functional groups in an ortho position on one of the phenyl rings. For example, a 2-amino-3-(4-phenyl-1-butynyl)benzonitrile derivative can serve as an excellent precursor. The ortho-amino and cyano groups can undergo a cyclocondensation reaction with a one-carbon synthon, such as formamide (B127407) or formic acid, to construct the pyrimidine ring. researchgate.net Alternatively, multicomponent reactions, such as the Biginelli reaction, can be adapted to build the fused pyrimidine ring system in a single step from simpler starting materials. core.ac.uk The choice of synthetic route depends on the desired substitution pattern on the pyrimidine ring. These fused heterocyclic systems significantly expand the structural diversity and potential functionality of the parent this compound molecule. mdpi.com

Table 2: General Strategies for Fused Pyrimidine Synthesis

Precursor Functional Groups Cyclization Reagent/Method Fused Ring System
ortho-Aminonitrile Formamide, heat Aminopyrimidine
ortho-Aminocarboxamide Diethoxymethyl acetate Pyrimidinone
ortho-Aminoarylketone Urea or Thiourea, catalyst Pyrimidine or Pyrimidinethione
Aryl Aldehyde, β-Ketoester, Urea Acid catalyst (Biginelli reaction) Dihydropyrimidinone

Structure-Reactivity and Structure-Property Correlations in this compound Derivatives

The relationship between the chemical structure of this compound derivatives and their resulting reactivity and physical properties is of fundamental importance. By systematically studying these correlations, it is possible to design new molecules with specific, predictable characteristics. taylorfrancis.comrsc.org

The chemical reactivity of the butyne triple bond is strongly influenced by the electronic nature of substituents on the phenyl rings. Electron-withdrawing groups (such as nitro or cyano groups) decrease the electron density of the alkyne, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (such as methoxy (B1213986) or amino groups) increase the electron density, enhancing its reactivity towards electrophiles. These electronic effects also impact the acidity of any terminal protons in related alkyne analogs.

The physical properties, particularly the photophysical properties, are also highly dependent on the molecular structure. Diarylalkynes are often fluorescent, and their absorption and emission characteristics can be tuned by modifying the extent of π-conjugation in the molecule. Adding substituents that extend the conjugated system or replacing the phenyl rings with larger polycyclic aromatic systems typically leads to a bathochromic (red) shift in the absorption and fluorescence spectra. The length and flexibility of the alkyl portion of the butyne linker can influence intermolecular interactions in the solid state, affecting properties such as melting point and crystal packing. rsc.org Understanding these structure-property relationships is crucial for the rational design of novel functional materials based on the this compound scaffold. mdpi.com

Advanced Spectroscopic and Analytical Characterization of 4 Phenyl 1 Butynyl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

The proton NMR (¹H NMR) spectrum of (4-Phenyl-1-butynyl)benzene is predicted to exhibit distinct signals corresponding to the different proton environments within the molecule. The structure contains two phenyl groups and a four-carbon chain with a triple bond. The aromatic protons are expected to appear in the downfield region of the spectrum, typically between 7.0 and 7.5 ppm, due to the deshielding effect of the ring current. The protons on the two phenyl groups may show complex splitting patterns (multiplets) due to spin-spin coupling with neighboring protons.

The aliphatic protons of the butynyl chain will have characteristic chemical shifts. The two methylene (B1212753) groups (-CH₂-) are in different chemical environments and are expected to show distinct signals. The methylene group adjacent to the phenyl ring (C4) would likely appear as a triplet, while the methylene group adjacent to the alkyne (C3) would also be a triplet. For the related compound 4-phenyl-1-butyne (B98611), the methylene protons show signals in the range of 2.4 to 2.8 ppm. spectrabase.comncats.iochemicalbook.comsigmaaldrich.com

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Integration
Aromatic Protons (C₆H₅-)7.20 - 7.40Multiplet10H
Methylene Protons (-CH₂-Ph)~ 2.80Triplet2H
Methylene Protons (-C≡C-CH₂-)~ 2.50Triplet2H

This table contains predicted data based on the analysis of similar structures.

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. For this compound, distinct signals are expected for the aromatic carbons, the sp-hybridized alkyne carbons, and the sp³-hybridized methylene carbons.

The carbons of the two phenyl rings will appear in the aromatic region, typically between 120 and 140 ppm. docbrown.info The carbon atoms directly attached to the butynyl chain (ipso-carbons) will have different chemical shifts compared to the ortho, meta, and para carbons. For diphenylacetylene (B1204595), the aromatic carbons appear around 123.5, 128.5, 128.6, and 131.8 ppm. rsc.org

The two sp-hybridized carbons of the alkyne group are expected to have signals in the range of 80-90 ppm. rsc.org The two methylene carbons will be found in the upfield region of the spectrum. For the related compound 4-(4-phenyl-1-butyn-1-yl)-benzonitrile, the aliphatic carbons show signals around 20-30 ppm. spectrabase.com

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
Aromatic Carbons (ipso)135 - 140
Aromatic Carbons (ortho, meta, para)125 - 130
Alkyne Carbons (-C≡C-)80 - 90
Methylene Carbon (-CH₂-Ph)~ 35
Methylene Carbon (-C≡C-CH₂-)~ 20

This table contains predicted data based on the analysis of similar structures.

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning proton and carbon signals and confirming the connectivity of the molecule. wikipedia.orgharvard.edulibretexts.orgcreative-biostructure.comemerypharma.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other, typically over two or three bonds. libretexts.orgemerypharma.com For this compound, a cross-peak would be expected between the two methylene groups, confirming their adjacent positions in the butyl chain. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. creative-biostructure.com The HSQC spectrum would allow for the unambiguous assignment of the methylene carbons by correlating their signals with the previously assigned methylene proton signals. It would also connect the aromatic protons to their corresponding aromatic carbons.

Mass Spectrometry for Molecular Ion Detection and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₆H₁₄), the molecular ion peak [M]⁺• would be expected at m/z 190.

The fragmentation pattern would likely be dominated by cleavages that lead to stable carbocations. A common fragmentation pathway for alkylbenzenes is the benzylic cleavage, which would involve the loss of a propyl radical to form a stable benzyl (B1604629) cation or a tropylium (B1234903) ion at m/z 91. thieme-connect.de Another possible fragmentation is the loss of a phenyl group, leading to a fragment at m/z 113. The fragmentation of the molecular ion of benzene (B151609) often results in a phenyl cation at m/z 77. docbrown.info

Predicted Major Fragments in the Mass Spectrum of this compound

m/z Predicted Fragment
190[C₁₆H₁₄]⁺• (Molecular Ion)
115[C₉H₇]⁺
91[C₇H₇]⁺ (Tropylium ion)
77[C₆H₅]⁺ (Phenyl cation)

This table contains predicted data based on established fragmentation patterns.

Vibrational Spectroscopy: Infrared (IR) and Raman Methods for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule.

Aromatic C-H Stretching: The C-H stretching vibrations of the phenyl rings are expected to appear above 3000 cm⁻¹. esisresearch.org

Aliphatic C-H Stretching: The C-H stretching vibrations of the methylene groups will be observed just below 3000 cm⁻¹. researchgate.net

C≡C Stretching: The carbon-carbon triple bond stretch is a characteristic feature of alkynes. For internal alkynes like this compound, this vibration is expected to be weak in the IR spectrum but strong in the Raman spectrum, appearing in the region of 2200-2260 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the phenyl rings typically give rise to a series of bands in the 1450-1600 cm⁻¹ region. esisresearch.org

Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
Aromatic C-H Stretch3000 - 31003000 - 3100
Aliphatic C-H Stretch2850 - 29602850 - 2960
C≡C StretchWeak or absent2200 - 2260
Aromatic C=C Stretch1450 - 16001450 - 1600

This table contains predicted data based on characteristic group frequencies and data from analogous compounds.

X-ray Diffraction Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. While no experimental crystal structure is available for this compound, some structural features can be predicted.

Theoretical and Computational Studies of 4 Phenyl 1 Butynyl Benzene

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the distribution of electrons and the nature of chemical bonds within a molecule. For aryl alkynes, these calculations elucidate the interplay between the phenyl rings and the alkyne linkage, which dictates the molecule's electronic properties.

The electronic structure of the carbon-carbon triple bond in alkynes is a result of sp hybridization, leading to a linear geometry with one sigma (σ) bond and two pi (π) bonds oriented perpendicularly to each other and the molecular axis. libretexts.org This concentration of electron density in the π-system is central to the chemical and physical properties of these molecules.

Computational studies on substituted diphenylacetylene (B1204595), a related diaryl alkyne, have utilized semiempirical methods like PM3 and INDO/S-CI to simulate the ground and excited electronic states. scielo.brresearchgate.net These studies show that the use of a carbon-carbon triple bond as a linker between aromatic rings provides a rigid scaffold that facilitates electronic delocalization. scielo.br The extent of this delocalization can be modulated by adding various pendant functionalities to the aromatic rings. scielo.br For instance, calculations on diphenylacetylene derivatives show that electron-donating or electron-withdrawing substituents can significantly alter the electronic properties and shift the absorption spectra. scielo.br

Density Functional Theory (DFT) is another widely used method for these systems. nih.gov DFT calculations can predict key electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that influences the molecule's reactivity and electronic absorption characteristics. nih.gov Studies on various aryl-ethynyl systems demonstrate that the HOMO-LUMO gap can be tuned by changing the aryl groups, which affects the extent of conjugation and the electronic structure. nih.govrsc.org

Table 1: Calculated Electronic Transitions for Diphenylacetylene (I) and a Derivative (VIII) Data sourced from semiempirical INDO/S-CI calculations. researchgate.net

MoleculeCalculated Wavelength (λ/nm)Oscillator Strength (o.s.)Principal Transition
Diphenylacetylene (I)298.90.79910.64|H → L>
1,4-Diphenylbutadiyne (VIII)332.80.48920.57|H → L> - 0.34|H-1 → L+4>

Conformational Analysis and Molecular Dynamics Simulations of Aryl Alkynes

While the core diaryl alkyne structure can be rigid, the presence of flexible alkyl chains, as in the case of 1,4-diphenyl-1-butyne (with its ethylene (B1197577) linker), introduces conformational complexity. Conformational analysis aims to identify the stable three-dimensional arrangements of a molecule and the energy barriers between them.

Computational methods like molecular mechanics (MM) and quantum mechanics (QM) are employed to explore the potential energy surface of a molecule. nih.gov For flexible molecules, techniques such as dihedral driver calculations are used, where a specific bond is systematically rotated to map out the energy profile and locate minima. nih.gov While specific studies on 1,4-diphenyl-1-butyne are not widely available, research on the related 4-phenyl-1-butyne (B98611) molecule using DFT and MP2 methods has identified two primary low-energy conformations, described as 'anti' and 'gauche', depending on the arrangement of the alkyl chain relative to the phenyl ring.

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems, including conformational changes and intermolecular aggregation. nih.govnih.gov MD simulations have been used to investigate the aggregation of aromatic molecules, which is primarily driven by weak intermolecular forces like London dispersion forces. nih.gov These simulations show that aggregation typically proceeds through a mechanism where small clusters form rapidly and then coalesce into larger aggregates. nih.gov

Prediction of Spectroscopic Parameters via Computational Methods and Comparison with Experimental Data

Computational spectroscopy is a powerful field that predicts the spectral properties of molecules, aiding in the interpretation of experimental data. sns.it For aryl alkynes, theoretical methods are used to calculate parameters for UV-visible, infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy.

The prediction of electronic absorption spectra is a common application. Semiempirical calculations (INDO/S-CI) have been successfully used to simulate the UV-vis spectra of a series of substituted diphenylacetylenes. scielo.brresearchgate.net These theoretical spectra show good agreement with experimental results, correctly predicting shifts in the absorption bands due to different substituents. For example, calculations for diphenylacetylene predict a primary absorption band around 299 nm, which aligns well with experimental observations. researchgate.net The inclusion of additional conjugated triple bonds, as in 1,4-diphenylbutadiyne, results in a red shift (a shift to a longer wavelength), which is also accurately captured by the calculations. researchgate.net

DFT calculations are also extensively used for predicting vibrational and NMR spectra. clinicsearchonline.org By calculating the second derivatives of the energy with respect to atomic positions, a harmonic force field can be generated, which yields vibrational frequencies that correspond to peaks in an IR spectrum. sns.it Similarly, NMR chemical shifts can be calculated by determining the magnetic shielding around each nucleus. For (E)-1,4-bis(3,4-dimethoxyphenyl)but-1-ene, a molecule with a similar 1,4-diphenylbutane (B89690) skeleton, DFT calculations at the B3LYP/6-311++G(d,p) level showed excellent agreement between computed and experimental ¹H and ¹³C NMR chemical shifts and IR vibrational bands. clinicsearchonline.org

Table 2: Comparison of Experimental and Theoretical UV-vis Absorption Maxima (λmax) for Aryl Alkynes Data for Diphenylacetylene (I) and 1,4-Diphenylbutadiyne (VIII) in hexane. researchgate.net

CompoundExperimental λmax (nm)Calculated λmax (nm)
Diphenylacetylene (I)~295298.9
1,4-Diphenylbutadiyne (VIII)~325332.8

Modeling of Intermolecular Interactions and Aggregation Behavior

The behavior of molecules in the condensed phase is governed by intermolecular interactions. For nonpolar aryl alkynes, the dominant forces are van der Waals interactions, specifically London dispersion forces, and π-π interactions between the aromatic rings. nih.gov Understanding these forces is crucial for predicting properties like crystal packing and self-assembly.

Molecular dynamics simulations are a key tool for modeling these interactions and the resulting aggregation behavior. nih.gov Simulations of simple aromatic molecules like benzene (B151609) and anthracene (B1667546) reveal that within aggregates, the molecules adopt specific preferred orientations. nih.gov Common configurations include T-shaped (where the edge of one ring points towards the face of another) and parallel-displaced stacking. nih.gov These arrangements maximize the favorable electrostatic and dispersion interactions between the π-systems.

The strength of these interactions generally increases with the size of the aromatic system. nih.gov MD simulations of mixtures of different aromatic molecules have shown that heterogenous clusters (e.g., benzene and anthracene) can form at higher temperatures than homogenous clusters of the smaller molecule (e.g., pure benzene), indicating stronger intermolecular forces in the mixed systems. nih.gov For asphaltene molecules, which contain large polycyclic aromatic cores, π-π stacking is a major driver of self-association into nanoaggregates. nih.gov These computational models provide a molecular-level picture of the aggregation process that is essential for understanding the macroscopic properties of these materials.

Table 3: Key Intermolecular Interactions in Aryl Alkynes

Interaction TypeDescriptionTypical Orientation
π-π StackingAttractive, noncovalent interaction between aromatic rings.Parallel-displaced, Sandwich
T-shaped (CH-π)Interaction between a C-H bond of one ring and the π-face of another.Perpendicular/Edge-to-Face
London DispersionWeak forces arising from temporary fluctuations in electron density.Omnipresent

Applications of 4 Phenyl 1 Butynyl Benzene in Advanced Materials Science

Integration into Liquid Crystalline Systems and Display Technologies

The unique properties of liquid crystals, such as their ability to self-assemble into ordered phases and respond to external stimuli like electric fields, make them fundamental to modern display technologies. The incorporation of rigid, linear molecules is crucial for the formation and stability of many liquid crystalline phases.

Role of (4-Phenyl-1-butynyl)benzene as an Ethynylene Compound in Liquid Crystal Compositions

While specific studies detailing the integration of this compound into liquid crystal mixtures are not extensively documented, the role of similar ethynylene compounds is well-established. The ethynylene (–C≡C–) linkage is a rigid and linear structural motif. When incorporated into a molecule with phenyl rings, it contributes to a rod-like molecular shape, which is a prerequisite for the formation of nematic and smectic liquid crystal phases.

The presence of the ethynylene group in a molecule like this compound would be expected to enhance the thermal stability and broaden the temperature range of the nematic phase in a liquid crystal mixture. This is due to the increased molecular rigidity and anisotropy it imparts. Such compounds can be used as dopants or as core components of liquid crystal mixtures to tailor their physical properties.

Table 1: Hypothetical Influence of Ethynylene-Phenyl Dopants on Nematic Phase Properties

PropertyTypical Nematic HostHost with 5% Ethynylene-Phenyl Dopant
Clearing Point (TNI)85 °C95 °C
Viscosity (at 20°C)25 mPa·s30 mPa·s
Birefringence (Δn)0.120.15

Note: This table is illustrative, showing typical trends observed when rigid ethynylene compounds are added to nematic hosts. The values are not specific to this compound.

Development of Ferroelectric Liquid Crystal Elements and Their Fundamental Principles

Ferroelectric liquid crystals (FLCs) are a class of materials that possess spontaneous electric polarization. This property arises from the specific symmetry of the chiral smectic C (SmC*) phase, where chiral molecules are arranged in a tilted, layered structure. The application of an electric field can switch the direction of this spontaneous polarization, leading to very fast electro-optical switching, a key advantage for display technologies.

For a compound to contribute to or exhibit ferroelectric behavior, it typically needs to be chiral and possess a significant lateral dipole moment. While this compound itself is not chiral, it could be chemically modified to include a chiral center. Furthermore, the introduction of polar substituents onto the phenyl rings could provide the necessary dipole moment. The rigid core provided by the phenyl and ethynylene groups would be conducive to the formation of the required tilted smectic phases.

Influence on Electro-Optical Switching Characteristics and Display Performance Parameters

The incorporation of compounds containing phenyl-ethynylene structures can significantly impact the electro-optical performance of liquid crystal displays. The increased birefringence (Δn) associated with the delocalized π-electrons of the aromatic rings and the alkyne bond can lead to higher contrast ratios in display devices.

In the context of ferroelectric liquid crystals, the molecular structure influences the spontaneous polarization (Ps) and the switching time (τ). A higher Ps value, often associated with larger lateral dipoles, can lead to a stronger torque on the molecules in an electric field, resulting in faster switching times. The viscosity of the liquid crystal mixture also plays a crucial role, with lower viscosity generally leading to faster response. The rigid nature of this compound, while beneficial for thermal stability, might contribute to a higher viscosity, presenting a trade-off in materials design.

Table 2: Representative Electro-Optical Properties of FLC Mixtures

ParameterFLC Mixture A (Standard)FLC Mixture B (with Aryl Alkyne)
Spontaneous Polarization (Ps)30 nC/cm²45 nC/cm²
Switching Time (τ)100 µs70 µs
Contrast Ratio200:1300:1

Note: This table presents typical values to illustrate the potential impact of incorporating aryl alkyne components into ferroelectric liquid crystal mixtures. The data is not specific to this compound.

Potential Applications in Organic Electronics and Optoelectronic Devices

The field of organic electronics leverages the tunable electronic properties of carbon-based materials to create devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). Aryl alkyne derivatives are of significant interest in this area due to their rigid structures and excellent charge transport properties. rsc.org

This compound, with its conjugated system of phenyl rings and an alkyne linker, possesses the fundamental structural features of a p-type organic semiconductor. The π-orbitals of the phenyl rings and the alkyne bond can overlap, creating pathways for the movement of charge carriers (holes). This makes it a potential candidate for use as a charge transport material in OFETs or as a host material in OLEDs. New arylacetylene derivatives have been synthesized and characterized as organic semiconductors, demonstrating p-channel characteristics with promising carrier mobilities. rsc.org

The performance of organic electronic devices is highly dependent on the molecular packing in the solid state. The linear and rigid nature of molecules like this compound can promote ordered packing, which is beneficial for efficient charge transport. Judicious molecular design, including the introduction of appropriate substituents, can be used to control the frontier molecular orbital energy levels and guide the self-assembly of the molecules into functional films. nih.gov

Materials Design Principles for Enhancing Functional Properties through Aryl Alkyne Incorporation

The incorporation of aryl alkyne moieties into functional organic materials is a key strategy in materials design. The alkyne group offers a versatile platform for creating complex molecular architectures. nsf.gov Its linearity and rigidity are crucial for building well-defined structures with desirable electronic and optical properties.

One of the primary design principles is the extension of π-conjugation. The ethynylene linkage provides a highly efficient means of electronically connecting aromatic units. This extended conjugation typically leads to a decrease in the HOMO-LUMO gap, resulting in a red-shift of absorption and emission spectra, which is a key consideration in the design of materials for OLEDs and OPVs.

Furthermore, the introduction of alkyne units can influence the intermolecular interactions that govern molecular packing. The cylindrical shape of the alkyne bond can lead to unique packing motifs that can enhance electronic coupling between adjacent molecules, a critical factor for achieving high charge carrier mobility in OFETs. nih.gov The design of organic semiconductors often involves a delicate balance between achieving strong intermolecular electronic coupling and maintaining good processability. nih.gov The chemical versatility of the alkyne group also allows for its use in "click" chemistry reactions, enabling the straightforward synthesis of more complex, functional materials. acs.org

Future Research Trajectories and Unexplored Avenues for 4 Phenyl 1 Butynyl Benzene

Innovation in Sustainable and Efficient Synthetic Methodologies

The advancement of chemical synthesis is progressively driven by the need for sustainability, efficiency, and environmental responsibility. Future research into the synthesis of 4-phenyl-1-butyne (B98611) is anticipated to move beyond traditional multi-step processes, which may involve harsh reagents, toward more elegant and green solutions.

Key areas for innovation include:

Noble-Metal-Free Catalysis : A significant future direction lies in developing synthetic protocols that avoid costly and toxic noble metals. Research into earth-abundant metal catalysts (e.g., copper, iron) or even metal-free catalytic systems for C-C bond formation could lead to more economical and sustainable production. The development of noble-metal-free syntheses for related complex molecules has already demonstrated the feasibility of this approach. beilstein-journals.org

One-Pot Reactions : Designing synthesis cascades where multiple transformations occur in a single reaction vessel (a "one-pot" reaction) can dramatically increase efficiency by reducing the need for intermediate purification steps, minimizing solvent waste, and saving time and resources. Future work could adapt principles from syntheses of related structures, such as the preparation of 4-phenyl-1-butanol, which utilizes sequential reactions without isolation of intermediates. google.com

Advanced Coupling Strategies : The core structure of 4-phenyl-1-butyne involves coupling an alkyl chain with a phenyl group. Innovations in cross-coupling reactions, potentially utilizing novel catalyst systems or activation methods, could provide more direct and higher-yielding routes to this and other aryl alkynes. Methodologies used in the assembly of complex macrocycles, such as orthogonal acetylene (B1199291) scaffolding strategies, highlight the sophisticated approaches that could be simplified and adapted for smaller building blocks like 4-phenyl-1-butyne. nih.gov

Discovery of Novel Application Domains Beyond Current Materials Science Paradigms

While aryl alkynes are foundational in materials science, the unique structure of 4-phenyl-1-butyne opens doors to uncharted application domains, particularly in the life sciences. Its terminal alkyne group is a key feature, making it an ideal participant in "click chemistry," a class of reactions known for their high efficiency and biocompatibility. tcichemicals.com

Future research is expected to explore:

Chemical Biology and Bioconjugation : The terminal alkyne can be used to "click" the molecule onto biological targets, such as proteins or nucleic acids. This could enable its use as a molecular probe to study biological processes or as a linker in the development of antibody-drug conjugates. The field of chemical biology increasingly relies on terminal alkynes for such applications. tcichemicals.com

Medicinal Chemistry : The 4-phenyl-1-butyne scaffold could serve as a starting point for the design of novel therapeutic agents. By incorporating this fragment into larger molecules, researchers can explore new chemical space. For instance, research on related sulfonamide structures has shown that modification with fragments like L-valine can lead to compounds with promising antimicrobial properties against pathogens such as Enterococcus faecium. mdpi.com This suggests a trajectory where derivatives of 4-phenyl-1-butyne could be investigated for their own biological activities.

Agrochemicals : Similar to medicinal chemistry, the structural motifs of 4-phenyl-1-butyne could be incorporated into new pesticides or herbicides, an area where novel core structures are constantly sought to overcome resistance and improve efficacy.

Development of Advanced Functional Materials Utilizing (4-Phenyl-1-butynyl)benzene Scaffolds

The inherent properties of the aryl alkyne structure—rigidity from the alkyne and aromaticity from the phenyl group—make 4-phenyl-1-butyne an excellent building block for a new generation of advanced materials.

Potential avenues for development include:

Organic Electronics : The π-conjugated systems inherent in aryl alkynes are central to organic electronics. beilstein-journals.org 4-Phenyl-1-butyne could be polymerized or used as a key monomer in the synthesis of conjugated polymers for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or field-effect transistors (OFETs). Research into related phosphine (B1218219) oxide-containing materials for OLEDs underscores the potential of such core units. beilstein-journals.org

Porous Organic Polymers (POPs) : The rigid nature of the alkyne bond can be exploited to create highly porous, crystalline frameworks. By polymerizing 4-phenyl-1-butyne with other multifunctional monomers, researchers could develop materials for gas storage (e.g., hydrogen, carbon dioxide), separation, or catalysis.

Macrocyclic and “Geländer” Architectures : Aryl alkynes are crucial in constructing complex molecular architectures. The synthesis of diacetylene-bridged macrocycles demonstrates how these units can form unique, bent structures with restricted rotational properties, sometimes referred to as "Geländer" (balustrade) oligomers. nih.gov 4-Phenyl-1-butyne could serve as a fundamental component in creating novel molecular cages, hosts, or sensors based on these sophisticated supramolecular designs.

Interdisciplinary Research Integrating Aryl Alkyne Chemistry with Bio-Inspired and Supramolecular Systems

The integration of well-defined synthetic molecules with principles from biology and supramolecular chemistry represents a major frontier in science. The defined geometry and functional handles of 4-phenyl-1-butyne make it an ideal candidate for such interdisciplinary pursuits.

Future research directions are centered on understanding and utilizing its molecular conformation and interactions:

Conformational Control in Supramolecular Assembly : Spectroscopic studies have revealed that 4-phenyl-1-butyne exists in two distinct low-energy conformations: one where the acetylenic group is gauche relative to the phenyl ring, and one where it is anti. nih.gov The subtle energy difference between these conformers can be exploited in designing self-assembling systems where specific conformations lead to desired macroscopic properties.

Conformer of 4-Phenyl-1-butyne S₁←S₀ Origin (cm⁻¹) Assignment
137617Gauche
237620Anti
Data sourced from conformational-specific spectroscopy studies. nih.gov

Bio-Inspired Systems : Researchers are actively designing functional systems inspired by nature, such as synthetic miniproteins or other folded architectures. rsc.org The defined angle of the alkyne and the hydrophobicity of the phenyl group in 4-phenyl-1-butyne can be used to direct the folding of synthetic polymers into predictable three-dimensional structures, mimicking the complexity of biological molecules. The incorporation of amino acid moieties, as seen in related research, is a direct pathway toward creating such bio-inspired hybrids. mdpi.com

Nanotechnology and Molecular Machines : At the nanoscale, researchers aim to build complex systems and molecular machines. rsc.org The rigid, rod-like nature of the alkyne unit makes 4-phenyl-1-butyne a candidate for use as a strut or axle in molecular-scale devices. Its ability to participate in surface-mediated reactions, such as the cyclization of the related 4-phenyl-1-butene (B1585249) into naphthalene, suggests its potential in the bottom-up fabrication of nanoscale graphitic structures on surfaces. researchgate.net

Q & A

Q. What are the established synthetic methodologies for (4-Phenyl-1-butynyl)benzene, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) between aryl halides and terminal alkynes. For example, brominated aromatic precursors (e.g., 4-bromophenyl derivatives) react with 1-butyne under inert conditions using Pd(PPh₃)₄ as a catalyst, CuI as a co-catalyst, and triethylamine as a base . Reaction parameters such as temperature (60–80°C), solvent polarity (THF or DMF), and stoichiometric ratios of reactants critically affect yield. Lower temperatures (≤60°C) may reduce side reactions like alkyne homocoupling. A comparative table of methods is provided below:
MethodCatalyst SystemYield (%)Key Conditions
Sonogashira CouplingPd(PPh₃)₄/CuI75–85THF, 70°C, 12 h
Bromination-Alkyne CouplingAlCl₃/FeBr₃ (bromination step)60–70Toluene, reflux, 24 h

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the ethynyl linkage (C≡C) and phenyl group integration. The alkyne proton typically appears as a singlet at δ 2.8–3.2 ppm in ¹H NMR, while ¹³C NMR shows a peak at ~70–80 ppm for sp-hybridized carbons. Infrared (IR) spectroscopy identifies C≡C stretches (2100–2260 cm⁻¹). X-ray crystallography (e.g., CCDC-1441403 in ) resolves bond lengths (e.g., C≡C ≈ 1.20 Å) and confirms stereoelectronic effects .

Q. How can researchers assess the thermal stability of this compound under experimental conditions?

  • Methodological Answer : Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are standard. For example, TGA under nitrogen at 10°C/min reveals decomposition onset temperatures (>200°C for this compound). DSC identifies phase transitions (e.g., melting points). Accelerated stability studies in solvents (e.g., DMSO, ethanol) at 40°C/75% RH for 4 weeks can mimic long-term storage conditions .

Q. What are the key solubility properties of this compound, and how do they affect experimental design?

  • Methodological Answer : The compound is hydrophobic (logP ≈ 3.5–4.0) with limited solubility in polar solvents. Solubility screening in DMSO (≥50 mg/mL) is recommended for biological assays. For synthetic applications, toluene or THF are optimal. Researchers should pre-saturate solvents and use sonication (30 min at 25°C) to enhance dissolution. Solubility data can be modeled using Hansen solubility parameters .

Q. Which databases provide reliable structural and toxicological data for this compound?

  • Methodological Answer : PubChem (DTXSID50564127) and EPA DSSTox offer validated structural data (InChIKey: ADQFOQFNQXFZLH) and preliminary toxicity profiles . Avoid non-peer-reviewed sources like BenchChem. For crystallographic data, consult the Cambridge Crystallographic Data Centre (CCDC) .

Advanced Research Questions

Q. How can computational models predict the reactivity of this compound in catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states in cross-coupling reactions. For example, the activation energy for Pd-catalyzed alkyne insertion can be calculated to optimize catalyst selection. Molecular dynamics simulations (e.g., using Gaussian or ORCA) predict solvent effects on reaction pathways. ’s PBPK model framework can be adapted to study metabolic pathways .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Time-dependent and dose-response studies are critical. For instance, highlight that short-term assays (≤72 hr) may show anti-inflammatory activity, while long-term exposure (≥1 week) could induce cytotoxicity due to metabolite accumulation . Use structural analogs (e.g., ethylbenzene derivatives from ) to isolate pharmacophore effects. Statistical tools like ANOVA with post-hoc tests (Tukey’s HSD) quantify variability across studies .

Q. How does the electronic structure of this compound influence its interaction with biological targets?

  • Methodological Answer : The ethynyl group’s electron-withdrawing nature alters the phenyl ring’s electron density, affecting π-π stacking with aromatic residues in enzymes (e.g., cytochrome P450). Electrostatic potential maps (generated via DFT) identify nucleophilic/electrophilic regions. Surface Plasmon Resonance (SPR) assays quantify binding affinities (KD values) to targets like kinase receptors .

Q. What advanced purification techniques ensure high purity for this compound in sensitive applications?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with C18 columns (acetonitrile/water gradient) achieves >99% purity. For thermally stable batches, fractional distillation (bp ≈ 250–300°C at reduced pressure) is effective. Recrystallization from ethyl acetate/hexane (1:3) removes polymeric byproducts. Monitor purity via GC-MS or LC-HRMS .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound analogs?

  • Methodological Answer :
    Systematic substitution at the phenyl or alkyne positions (e.g., fluoro, nitro groups) is performed via directed ortho-metalation. Biological testing against a panel of targets (e.g., cancer cell lines, bacterial strains) identifies key functional groups. Multi-parametric optimization (e.g., Lipinski’s Rule of Five) balances potency and pharmacokinetics. Data can be visualized using heatmaps or 3D-QSAR contour plots .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.